2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 5809-83-6
VCID: VC13237736
InChI: InChI=1S/C11H14ClNO3/c1-8-6-9(12)2-3-10(8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15)
SMILES: CC1=C(C=CC(=C1)Cl)OCC(=O)NCCO
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide

CAS No.: 5809-83-6

Cat. No.: VC13237736

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide - 5809-83-6

Specification

CAS No. 5809-83-6
Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
IUPAC Name 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide
Standard InChI InChI=1S/C11H14ClNO3/c1-8-6-9(12)2-3-10(8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15)
Standard InChI Key ULIVFRLGWBAESV-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NCCO
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NCCO

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a phenoxy backbone substituted with a chlorine atom at the para position and a methyl group at the ortho position. The acetamide side chain includes a 2-hydroxyethyl group, contributing to its polarity and solubility in polar solvents . Key structural attributes include:

  • Molecular Formula: C₁₁H₁₄ClNO₃

  • Molecular Weight: 243.687 g/mol

  • Density: 1.252 g/cm³

  • Boiling Point: 476.5°C at 760 mmHg

Table 1: Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Flash Point242°C
SolubilitySoluble in ethanol, methanol

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Formation of 4-Chloro-2-methylphenoxyacetic Acid:
    4-Chloro-2-methylphenol reacts with chloroacetic acid in ethanol or methanol under acidic catalysis (e.g., H₂SO₄) .

    C7H6ClO+ClCH2COOHH+C9H8Cl2O3\text{C}_7\text{H}_6\text{ClO} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{H}^+} \text{C}_9\text{H}_8\text{Cl}_2\text{O}_3
  • Amidation with 2-Aminoethanol:
    The intermediate reacts with 2-aminoethanol under reflux, yielding the final product .

Industrial Manufacturing

Scaled production employs continuous flow reactors to optimize yield (>85%) and purity (>98%) . Key advancements include:

  • Automated Temperature Control: Maintains reactions at 60–80°C .

  • In Situ Purification: Reduces downstream processing steps .

Chemical Reactivity and Derivatives

Oxidation Reactions

Treatment with KMnO₄ or H₂O₂ oxidizes the hydroxyethyl group to carboxylic acids or ketones:

C11H14ClNO3KMnO4C11H12ClNO4(Carboxylic Acid Derivative)\text{C}_{11}\text{H}_{14}\text{ClNO}_3 \xrightarrow{\text{KMnO}_4} \text{C}_{11}\text{H}_{12}\text{ClNO}_4 \quad \text{(Carboxylic Acid Derivative)}

Substitution Reactions

The chloro group undergoes nucleophilic substitution with NH₃ or NaOH, forming amine or hydroxyl derivatives :

C11H14ClNO3+NH3C11H15N2O3+HCl\text{C}_{11}\text{H}_{14}\text{ClNO}_3 + \text{NH}_3 \rightarrow \text{C}_{11}\text{H}_{15}\text{N}_2\text{O}_3 + \text{HCl}

Industrial Derivatives

  • Herbicidal Ionic Liquids: Combined with quaternary ammonium cations for enhanced bioavailability .

  • Agrochemical Intermediates: Key precursor in 5-chloro-7-methylindoline-2,3-dione synthesis .

Applications in Scientific Research

Agrochemical Development

The compound is integral to synthesizing herbicidal agents. For example, Patent US10981868B1 details its use in regioselective chlorination reactions to produce 5-chloro-7-methylindoline-2,3-dione, a potent herbicide intermediate.

Antimicrobial Formulations

Derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . Efficacy correlates with alkyl chain length in ionic liquid formulations .

Pharmacological Investigations

  • TMEM206 Inhibition: Structural analogs (e.g., CBA) inhibit ion channels involved in acid-induced cell death .

  • ATF4 Pathway Modulation: Derivatives show promise in treating neurodegenerative diseases by regulating unfolded protein responses .

Future Directions

  • Green Synthesis: Explore biocatalytic routes to reduce solvent waste.

  • Drug Delivery Systems: Leverage ionic liquid derivatives for targeted therapies .

  • Agricultural Sustainability: Develop slow-release formulations to minimize environmental impact .

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